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Compound of Interest

Compound Name: Anticancer agent 254

Cat. No.: B593516 Get Quote

This technical guide provides a comprehensive overview of compounds referred to as

"Anticancer Agent 254," with a primary focus on a series of neo-tanshinlactone analogues

that have shown significant promise as potent anti-breast cancer agents. The designation

"Anticancer Agent 254" principally refers to the 254th publication in the "Antitumor Agents"

series, which details the synthesis and biological evaluation of these specific compounds.

Additionally, this guide will briefly cover other, less extensively documented, compounds that

share the "254" identifier.

This document is intended for researchers, scientists, and professionals in the field of drug

development who are interested in the chemical synthesis, biological activity, and mechanisms

of action of these potential anticancer therapeutics.

Neo-tanshinlactone Analogues: A Promising Class
of Anti-Breast Cancer Agents
Neo-tanshinlactone, a natural product, has demonstrated potent and selective activity against

breast cancer cells.[1][2][3] This has spurred the design and synthesis of various analogues to

explore their structure-activity relationships (SAR) and identify more effective drug candidates.

Core Chemical Structure
The foundational structure for this series of analogues is neo-tanshinlactone. The key

modifications involve substitutions on the A-ring and alterations to the D-ring of the core

molecule.
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Synthesis of Neo-tanshinlactone Analogues
The synthesis of novel neo-tanshinlactone analogues involves a multi-step process. A

generalized workflow for the synthesis is outlined below.

Starting Material
(e.g., 2-hydroxy-1-naphthaldehyde)

Reaction with Grignard Reagent
(e.g., R-MgBr)

Cyclization

Introduction of Furan Ring
(e.g., Wittig reaction)

Methylation of Furan Ring

Final Neo-tanshinlactone Analogue

Click to download full resolution via product page

General Synthetic Workflow for Neo-tanshinlactone Analogues.

Experimental Protocol: General Synthesis of 4-Substituted Neo-tanshinlactone Analogues

Preparation of the Naphthol Intermediate: To a solution of a substituted 2-hydroxy-1-

naphthaldehyde in an appropriate solvent (e.g., THF), a Grignard reagent (R-MgBr, where R

is the desired substituent for the 4-position) is added dropwise at a controlled temperature
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(e.g., 0 °C). The reaction is stirred for a specified time and then quenched with a saturated

solution of ammonium chloride. The product is extracted, dried, and purified.

Cyclization to form the Lactone Ring: The naphthol intermediate is treated with a cyclizing

agent (e.g., an acid catalyst) in a suitable solvent and heated to reflux to form the lactone

ring system.

Formation of the Furan Ring: The resulting intermediate is subjected to a Wittig reaction with

an appropriate phosphorane to introduce the furan moiety.

Methylation: The furan ring is then methylated using a suitable methylating agent to yield the

final neo-tanshinlactone analogue.[3]

In Vitro Anticancer Activity
The synthesized neo-tanshinlactone analogues were evaluated for their in vitro anticancer

activity against a panel of human tumor cell lines. The 50% effective dose (ED50) values are

summarized in the table below.
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Compoun
d

R Group
(at C-4)

MCF-7
(ER+)
ED50
(µg/mL)

ZR-75-1
(ER+)
ED50
(µg/mL)

MDA-MB-
231 (ER-)
ED50
(µg/mL)

HS 587-1
(ER-)
ED50
(µg/mL)

SK-BR-3
(ER-,
HER2+)
ED50
(µg/mL)

1 (Neo-

tanshinlact

one)

H - - - - -

15 Ethyl 0.45 0.18 13.5 10.0 0.10

16 Propyl - - - - -

17 Isopropyl - - - - -

18 Phenyl - - - - -

24 Methyl - - - - -

25

H

(unmethyla

ted furan)

>20 >20 >20 >20 >20

Tamoxifen

(TAM)
- - - - - -

Data extracted from Wang et al., J Med Chem, 2006.[3] "-": Data not explicitly provided in the

primary source.

Structure-Activity Relationship (SAR)
Preliminary SAR studies have revealed key structural features that are critical for the anti-

breast cancer activity of these neo-tanshinlactone analogues:

Methylated Furan D-Ring: Analogues with a methylated furan D-ring exhibit significantly

better activity compared to those with an unsubstituted furan or a hydroxy-dihydrofuran ring.

[3]
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C-4 Substituent on Ring A: The nature of the substituent at the C-4 position of ring A plays a

crucial role in the compound's potency and selectivity. An ethyl group at this position

(compound 15) was found to be optimal for activity against ER+ breast cancer cell lines.[3]

Mechanism of Action and Signaling Pathway
Neo-tanshinlactone and its active analogues exert their anticancer effects through the

transcriptional down-regulation of estrogen receptor alpha (ERα). This leads to the induction of

apoptosis in ER+ breast cancer cells. Some D-ring modified analogues have also been shown

to induce apoptosis via DNA damage.[4]

Neo-tanshinlactone
Analogues
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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